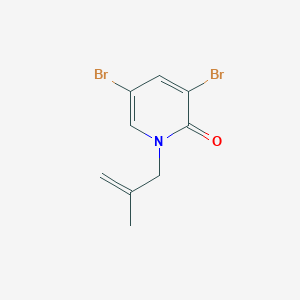![molecular formula C8H11BrN2O B6631319 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol, also known as BME, is a chemical compound with potential applications in scientific research. It is a pyridine derivative with a hydroxyl group and an amino group attached to the pyridine ring. BME has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's mechanism of action is not fully understood, but it is believed to involve the formation of metal complexes with the pyridine ring. These complexes can then interact with biological molecules, such as enzymes and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been shown to have several biochemical and physiological effects, including the ability to inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It can also induce cell death in cancer cells and inhibit the growth of tumors in animal models. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's advantages for lab experiments include its fluorescent properties, which make it useful for detecting metal ions in biological samples. It is also relatively easy to synthesize and purify, making it accessible for researchers. However, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for research on 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol, including its potential as an anticancer agent and its ability to inhibit enzymes involved in inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's potential as a fluorescent probe for detecting metal ions in biological samples also warrants further investigation.
Synthesis Methods
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol can be synthesized using different methods, including the reaction of 2-amino-5-bromo-6-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. Other methods involve the use of different reagents and solvents.
Scientific Research Applications
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has several potential applications in scientific research, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It can also be used as a ligand for metal complexes and as a building block for the synthesis of other compounds. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been studied for its potential as an anticancer agent and for its ability to inhibit enzymes involved in inflammation.
properties
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-7(9)2-3-8(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBTCGVPKYYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)


![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)
